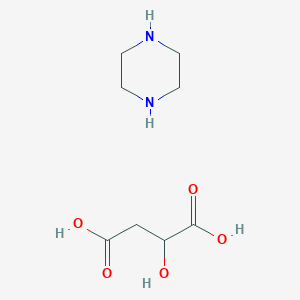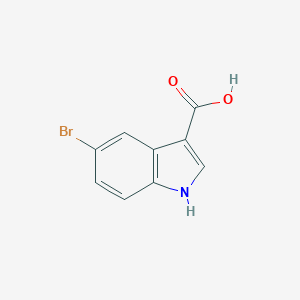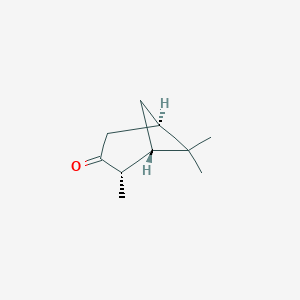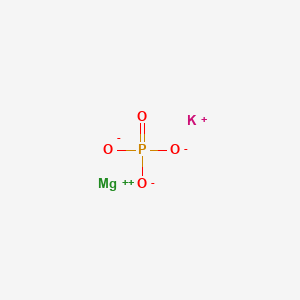
Magnesium potassium orthophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium potassium orthophosphate, also known as MKP, is a type of fertilizer that is widely used in agriculture. It is a water-soluble salt that contains magnesium, potassium, and phosphate. MKP is an important source of nutrients for plants and is used to increase crop yield and quality. In addition to its use in agriculture, MKP has been studied for its potential applications in medicine and biotechnology.
Wirkmechanismus
The exact mechanism of action of Magnesium potassium orthophosphate is not fully understood. However, it is believed that the magnesium and potassium ions in Magnesium potassium orthophosphate play a role in regulating cellular processes and promoting cell growth and division. The phosphate ions in Magnesium potassium orthophosphate are also important for cellular metabolism and energy production.
Biochemische Und Physiologische Effekte
Magnesium potassium orthophosphate has a number of biochemical and physiological effects. It has been shown to increase plant growth and yield by providing essential nutrients. In addition, Magnesium potassium orthophosphate has been shown to have antioxidant properties and may help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Magnesium potassium orthophosphate has a number of advantages for use in lab experiments. It is water-soluble and can be easily dissolved in aqueous solutions, making it easy to work with. In addition, it is relatively inexpensive and widely available. However, Magnesium potassium orthophosphate may not be suitable for all types of experiments, as it may interfere with certain assays or reactions.
Zukünftige Richtungen
There are a number of future directions for research on Magnesium potassium orthophosphate. One area of interest is its potential use as a therapeutic agent in medicine. Magnesium potassium orthophosphate has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, and may be useful in the development of new drugs. In addition, there is interest in studying the effects of Magnesium potassium orthophosphate on plant-microbe interactions, as it may have implications for sustainable agriculture. Finally, there is interest in developing new methods for synthesizing and purifying Magnesium potassium orthophosphate, in order to improve its efficiency and reduce its environmental impact.
In conclusion, Magnesium potassium orthophosphate is a versatile compound that has a wide range of potential applications in agriculture, medicine, and biotechnology. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Synthesemethoden
Magnesium potassium orthophosphate is typically synthesized using a reaction between magnesium oxide, potassium hydroxide, and phosphoric acid. The reaction produces a water-soluble salt that can be easily purified and used as a fertilizer.
Wissenschaftliche Forschungsanwendungen
Magnesium potassium orthophosphate has been studied extensively for its potential applications in medicine and biotechnology. It has been shown to have antimicrobial properties and may be useful in the development of new antibiotics. In addition, Magnesium potassium orthophosphate has been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.
Eigenschaften
CAS-Nummer |
13718-30-4 |
|---|---|
Produktname |
Magnesium potassium orthophosphate |
Molekularformel |
KMgO4P |
Molekulargewicht |
158.38 g/mol |
IUPAC-Name |
magnesium;potassium;phosphate |
InChI |
InChI=1S/K.Mg.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+1;+2;/p-3 |
InChI-Schlüssel |
YQRTZUSEPDULET-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Mg+2].[K+] |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Mg+2].[K+] |
Andere CAS-Nummern |
13718-30-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)


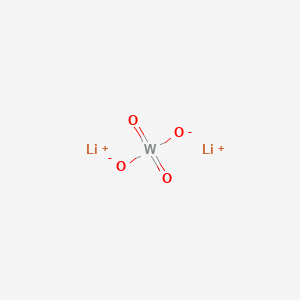
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
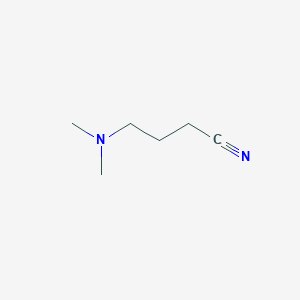
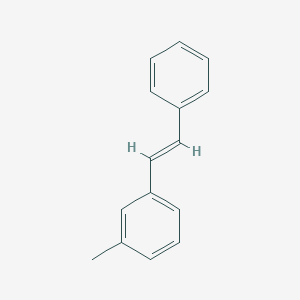

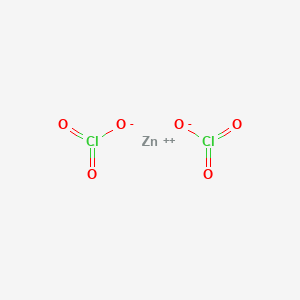
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
